6-Chloro-3-hydroxypicolinonitrile
Overview
Description
6-Chloro-3-hydroxypicolinonitrile is a heterocyclic organic compound with the molecular formula C6H3ClN2O. It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring.
Mechanism of Action
Target of Action
It’s known that this compound is a valuable building block in organic synthesis .
Mode of Action
It’s known to be involved in the protodeboronation of alkyl boronic esters utilizing a radical approach .
Biochemical Pathways
It’s known to be involved in the protodeboronation of alkyl boronic esters .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is stored under nitrogen at 4°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-3-hydroxypicolinonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of 3-hydroxypicolinonitrile using 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile at 50°C for 20 hours. The reaction mixture is then cooled, and the product is isolated through chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted picolinonitriles.
Oxidation: 6-Chloro-3-oxopicolinonitrile.
Reduction: 6-Chloro-3-aminopicolinonitrile.
Coupling: Biaryl derivatives.
Scientific Research Applications
6-Chloro-3-hydroxypicolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypicolinonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloro-3-oxopicolinonitrile: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and biological activity.
4,6-Dichloro-3-hydroxypicolinonitrile: Contains an additional chlorine atom, which can further influence its chemical properties.
Uniqueness
6-Chloro-3-hydroxypicolinonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-3-hydroxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICBBLNRBJZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270475 | |
Record name | 6-Chloro-3-hydroxy-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727736-70-1 | |
Record name | 6-Chloro-3-hydroxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727736-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-hydroxy-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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